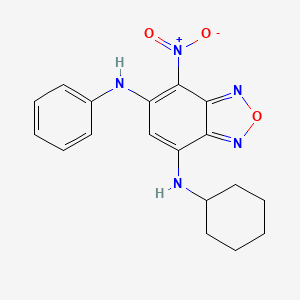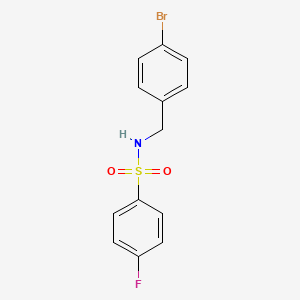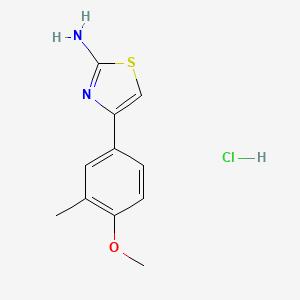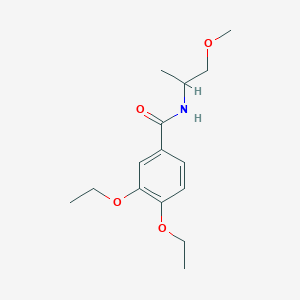![molecular formula C18H16Cl2N2O4S B3955906 methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3955906.png)
methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate
説明
Methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments will also be explored. Additionally, future directions for research on this compound will be discussed.
作用機序
The mechanism of action of methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound can prevent the formation of microtubules and disrupt the normal functioning of cancer cells. Additionally, this compound has been shown to activate the caspase pathway, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage, which can be harmful to normal cells. Additionally, the mechanism of action of this compound involves the inhibition of tubulin polymerization, which can disrupt the normal functioning of cells.
将来の方向性
There are several future directions for research on methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on normal cells. Further research is also needed to explore the potential applications of this compound in the treatment of inflammatory diseases. Finally, studies are needed to determine the efficacy of this compound in vivo and its potential as a therapeutic agent.
科学的研究の応用
Methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate has been used in various scientific research applications. One of the primary uses of this compound is as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
methyl 2-[2-[2-(2,5-dichlorophenyl)sulfonylethyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-26-18(23)11-22-15-5-3-2-4-14(15)21-17(22)8-9-27(24,25)16-10-12(19)6-7-13(16)20/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRDGKXJUBOYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1CCS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3955825.png)

![ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3955831.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxypropanamide](/img/structure/B3955838.png)


methanone](/img/structure/B3955877.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3955879.png)



![5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3955911.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955932.png)